![molecular formula C17H15FN2S B2985687 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole CAS No. 1207027-00-6](/img/structure/B2985687.png)
2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole
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Overview
Description
Imidazole compounds are a class of organic compounds that contain an imidazole ring. This ring is a five-membered planar ring, which includes two nitrogen atoms and three carbon atoms. The presence of nitrogen in the ring makes imidazole a part of many important biological structures, including certain vitamins and antibiotics .
Synthesis Analysis
The synthesis of imidazole compounds often involves the reaction of primary amines with glyoxal and formaldehyde in the presence of ammonia. The reaction proceeds through a series of condensation and rearrangement steps to form the imidazole ring .Molecular Structure Analysis
The molecular structure of imidazole compounds can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds, such as their melting points, boiling points, and solubility in various solvents, can be determined using standard laboratory techniques .Scientific Research Applications
Synthesis and Biological Activity
Compounds based on the imidazole structure, including those related to 2-(ethylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole, have been synthesized and evaluated for their biological activities. For instance, phenyl ethyl and phenyl propyl imidazole-based compounds have shown significant selectivity towards Aromatase (AR) over Aminoglutethimide (AG), with one of the compounds exhibiting around 130 times greater potency over AG (Ahmed et al., 1995). These findings indicate the potential of imidazole-based compounds in the development of novel inhibitors for enzymes such as AR and P450(17) alpha.
Anticancer Applications
Novel ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate has been synthesized and shown promising anticancer activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines, indicating the potential of such compounds in cancer therapy (Kumar et al., 2020).
Ligands for Estrogen Receptor and COX Inhibitors
The 1H-imidazoles have been synthesized and tested for biological activity, showing hormonal activity in estrogen receptor positive cells and strong antiproliferative effects against human breast cancer cell lines. Additionally, they exhibited strong inhibitory effects on cyclooxygenase enzymes, suggesting a potential mechanism involving interference in the arachidonic acid cascade (Wiglenda et al., 2005).
Photophysical Properties
Imidazo[4,5-a]naphthalene-type fluorescent clathrate host compounds have been developed, showing sensitive color change and fluorescence enhancement upon enclathration of various organic solvent molecules. This indicates the potential application of such compounds in the development of novel fluorescent materials (Ooyama et al., 2008).
Antitubercular Activity
Compounds such as 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives have been synthesized and shown good antitubercular activity against Mycobacterium smegmatis MC2 155 strain, highlighting the therapeutic potential of these compounds in treating tuberculosis (Abhale et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The study of imidazole compounds is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science. Future research will likely focus on the synthesis of new imidazole compounds with improved properties and the exploration of their potential applications .
properties
IUPAC Name |
2-ethylsulfanyl-1-(4-fluorophenyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2S/c1-2-21-17-19-12-16(13-6-4-3-5-7-13)20(17)15-10-8-14(18)9-11-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCQNVKMTSLZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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